N-(oxolan-2-ylmethyl)oxan-4-amine

Description

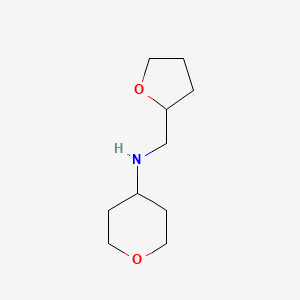

N-(oxolan-2-ylmethyl)oxan-4-amine is an aliphatic secondary amine featuring two oxygen-containing heterocycles: an oxolane (tetrahydrofuran, THF) ring and an oxane (tetrahydropyran, THP) ring. The oxolan-2-ylmethyl group is linked via a methylene bridge to the nitrogen atom of the oxan-4-amine moiety.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)oxan-4-amine |

InChI |

InChI=1S/C10H19NO2/c1-2-10(13-5-1)8-11-9-3-6-12-7-4-9/h9-11H,1-8H2 |

InChI Key |

LUJOWYJOQDXLQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)oxan-4-amine typically involves the reaction of oxolan-2-ylmethanol with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(oxolan-2-ylmethyl)oxan-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

4-(Oxolan-2-yl)oxan-4-amine

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 161.25 g/mol

- Key Features: This compound replaces the methylene-linked oxolane group in the target compound with a direct 4-(oxolan-2-yl) substitution on the oxane ring. Purity is reported as 95% .

- Comparison : The structural simplification may enhance crystallinity but limit applications requiring flexible linkers.

N-[(2-Methyloxolan-2-yl)methyl]oxepan-4-amine

- Molecular Formula: Not explicitly provided, but inferred as C₁₂H₂₃NO₂ (oxepane: 7-membered ring).

- Key Features : Incorporates a methyl-substituted oxolane and a larger oxepane (7-membered) ring. The methyl group increases steric hindrance, while the oxepane ring offers enhanced lipophilicity compared to the 6-membered oxane .

- Comparison : The larger ring size may improve membrane permeability in drug design but could reduce metabolic stability.

N,N-Diethyl-4-{[(oxolan-2-ylmethyl)amino]methyl}aniline

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine hydrochloride

- Molecular Formula : C₉H₁₅ClN₂OS

- Molecular Weight : 253.13 g/mol

- Key Features : Combines the oxolane group with a thiazole ring, introducing sulfur-based resonance and acidity (pKa ~2.5–3.5 for thiazole NH). The hydrochloride salt improves aqueous solubility .

- Comparison : The thiazole moiety may confer antimicrobial or kinase-inhibitory activity, diverging from the target compound’s likely neutral behavior.

4-(Cyclobutylmethyl)oxan-4-amine

- Molecular Formula: C₁₀H₁₉NO

- Molecular Weight : 169.26 g/mol

- Key Features : Substitutes the oxolane group with a cyclobutylmethyl chain. The strained cyclobutane ring increases rigidity and may influence binding affinity in receptor-ligand interactions .

- Comparison : The cyclobutane’s rigidity could enhance selectivity in medicinal chemistry applications but reduce synthetic accessibility.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

*Calculated based on structural inference where explicit data are unavailable.

Research Implications and Trends

- Synthetic Accessibility : Compounds like this compound and its analogs are typically synthesized via reductive amination or nucleophilic substitution, as inferred from methods in and . Modifications such as cyclobutane or thiazole incorporation require specialized routes (e.g., cycloadditions or heterocycle formation) .

- Drug Design : The oxolane and oxane rings’ oxygen atoms enable hydrogen bonding, making these compounds candidates for enzyme inhibitors or prodrugs. For instance, thiazole-containing analogs () show parallels to kinase inhibitors like imatinib .

- Material Science: Aromatic derivatives () could serve as monomers for conductive polymers or metal-organic frameworks (MOFs) due to their π-stacking capability .

Biological Activity

N-(oxolan-2-ylmethyl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural composition that includes an oxolane (tetrahydrofuran) moiety. The presence of the oxolane ring is significant as it can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can alter the activity of these biomolecules, leading to various physiological effects. Preliminary studies suggest that the compound may interact with metabolic and signaling pathways, although detailed mechanisms remain under investigation.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or cancer.

- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling and response mechanisms.

Table 1 summarizes key biological activities reported in recent studies.

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various enzymes | Reduced enzymatic activity | |

| Receptor Modulation | Specific receptors | Altered signaling pathways | |

| Antimicrobial Activity | Bacterial targets | Inhibition of bacterial growth |

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with metabolic enzymes, researchers found that the compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition was linked to structural features that facilitate binding to the enzyme's active site, suggesting potential applications in drug design for metabolic disorders.

Case Study 2: Receptor Binding Assays

Another investigation focused on the receptor binding profile of this compound. The compound demonstrated significant affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses. The findings indicate that modulation of these receptors could lead to therapeutic effects in conditions such as hypertension and heart disease.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will likely focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.